3,4-Dimethoxycinnamic acid

Descripción general

Descripción

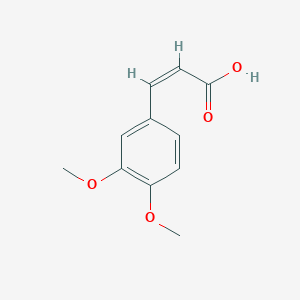

3,4-Dimethoxycinnamic acid (DMCA), also known as 3,4-di-O-methylcaffeic acid, is a naturally occurring phenolic acid derivative with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Structurally, it features a cinnamic acid backbone substituted with methoxy groups at the 3- and 4-positions of the aromatic ring. DMCA is found in propolis, coffee extracts, and medicinal plants like Securidaca inappendiculata . It exhibits diverse biological activities, including antioxidant, anti-inflammatory, hypolipidemic, anti-amyloid, and insecticidal properties . Additionally, DMCA serves as a novel matrix in MALDI mass spectrometry imaging (MALDI-MSI) for enhanced detection of low-molecular-weight (low-MW) compounds in biological tissues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxycinnamic acid can be synthesized through the reaction of malonic acid with veratraldehyde in the presence of a base, followed by decarboxylation. The reaction typically involves the use of solvents like ethanol and conditions such as refluxing .

Industrial Production Methods: Industrial production of this compound often involves the esterification of caffeic acid followed by methylation. This method ensures high yield and purity of the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form corresponding aldehydes and acids.

Reduction: It can be reduced to form 3,4-dimethoxyhydrocinnamic acid.

Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: 3,4-Dimethoxybenzaldehyde, 3,4-Dimethoxybenzoic acid.

Reduction: 3,4-Dimethoxyhydrocinnamic acid.

Substitution: Various halogenated derivatives.

Aplicaciones Científicas De Investigación

3,4-Dimethoxycinnamic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential in treating diseases related to oxidative stress and inflammation.

Industry: Utilized in the production of flavors and fragrances

Mecanismo De Acción

The biological effects of 3,4-Dimethoxycinnamic acid are primarily due to its antioxidant properties. It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species. This compound also inhibits the activity of enzymes like lipoxygenase, which are involved in inflammatory pathways .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

DMCA belongs to the hydroxycinnamic acid family, which includes derivatives like ferulic acid (3-methoxy-4-hydroxycinnamic acid), sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), caffeic acid (3,4-dihydroxycinnamic acid), and trans-cinnamic acid (unsubstituted). Key structural and solubility differences are summarized below:

| Compound | 3-Substituent | 4-Substituent | Molecular Weight (g/mol) | Water Solubility | Key Features |

|---|---|---|---|---|---|

| 3,4-Dimethoxycinnamic acid | OCH₃ | OCH₃ | 208.21 | High (compared to curcumin) | Enhanced lipophilicity and stability |

| Ferulic acid | OCH₃ | OH | 194.18 | Moderate | Antioxidant, UV-protective |

| Caffeic acid | OH | OH | 180.16 | Low | Pro-oxidant at high concentrations |

| Sinapic acid | OCH₃ | OH | 224.21 | Moderate | Strong UV absorption, MALDI matrix |

| trans-Cinnamic acid | H | H | 148.16 | Low | Basic scaffold; limited bioactivity |

- DMCA vs. Ferulic Acid : The replacement of the 4-hydroxyl group in ferulic acid with a methoxy group in DMCA enhances lipophilicity and stability , improving bioavailability .

- DMCA vs. Caffeic Acid : Methoxy groups in DMCA reduce polarity compared to caffeic acid’s hydroxyl groups, increasing membrane permeability .

- DMCA vs. Sinapic Acid : Sinapic acid’s additional 5-methoxy group alters UV absorption, making it a traditional MALDI matrix, while DMCA excels in detecting low-MW metabolites .

Pharmacological Activities

Antioxidant and Anti-inflammatory Effects

- DMCA derivatives demonstrated radical scavenging activity comparable to trolox (a vitamin E analog) and reduced carrageenan-induced paw edema in rats by 17–72% at 150 µmol/kg, rivaling NSAIDs like indomethacin .

- Ferulic acid showed similar antioxidant capacity but lower anti-inflammatory efficacy in the same study .

Hypolipidemic Activity

- DMCA derivatives reduced triglycerides by 72.5% and total cholesterol by 76% in hyperlipidemic rats, outperforming simvastatin in triglyceride reduction .

- Caffeic acid and ferulic acid derivatives showed moderate lipid-lowering effects but were less potent than DMCA .

Anti-Amyloid Activity

- DMCA in coffee extracts inhibited alpha-synuclein aggregation , a hallmark of Parkinson’s disease, with higher water solubility than curcumin .

- Ferulic acid also exhibits anti-amyloid properties but requires higher concentrations due to lower solubility .

Insecticidal Activity

- DMCA displayed 97.59% oviposition deterrence against Plutella xylostella at 1.25 mg/mL and an LC₅₀ of 5.52 mg/mL against larvae, surpassing trans-cinnamic acid’s activity .

Bioavailability and Solubility

- DMCA’s water solubility (5 mM in PBS) is higher than curcumin, facilitating therapeutic applications .

- Ferulic acid and caffeic acid have lower solubility due to hydroxyl groups, limiting their bioavailability .

Toxicity Profiles

- DMCA is non-cytotoxic to normal cell lines at concentrations up to 100 µM, making it safer than some synthetic derivatives .

- Caffeic acid may act as a pro-oxidant at high doses, whereas DMCA’s methoxy groups mitigate oxidative stress .

Actividad Biológica

3,4-Dimethoxycinnamic acid (DMCA), a naturally occurring compound found in coffee beans, has garnered significant attention in recent years due to its diverse biological activities. This article explores the various biological properties of DMCA, including its antioxidant, anti-inflammatory, anticancer, neuroprotective, and hepatoprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is chemically described as 3-(3,4-dimethoxyphenyl)propenoic acid. The presence of methoxy groups in its structure enhances its biological activities by facilitating interactions crucial for binding to specific biological targets .

Antioxidant Activity

DMCA exhibits potent antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively. For instance, in DPPH and hydroxyl radical scavenging assays, DMCA showed significant activity compared to other compounds . This antioxidant capacity is critical in mitigating oxidative stress-related diseases.

Anti-Inflammatory Effects

Research indicates that DMCA possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. A study reported that derivatives of DMCA demonstrated higher cholinesterase inhibitory activity than unsubstituted cinnamic acid derivatives, highlighting its potential in treating neurodegenerative diseases .

Anticancer Potential

DMCA has been investigated for its anticancer properties. In vitro studies on human colorectal adenocarcinoma cells (Caco-2) revealed that DMCA penetrates the intestinal wall more effectively than hydroxy derivatives of cinnamic acid, suggesting enhanced bioavailability and therapeutic potential . Moreover, DMCA has been associated with inducing apoptosis in cancer cells and inhibiting tumor growth in animal models .

Neuroprotective Effects

The neuroprotective effects of DMCA have been documented in several studies. In vitro research using human neuroblastoma cell lines (SH-SY5Y) demonstrated that DMCA significantly increased cell viability and reduced oligomer formation of prion proteins by 30-40% compared to control groups . Additionally, DMCA has shown promise in reducing memory deficits in scopolamine-induced amnesia models by approximately 60%, outperforming some conventional treatments for Alzheimer's disease .

Hepatoprotective Activity

DMCA's hepatoprotective effects have also been highlighted in research. Studies involving rat hepatocytes exposed to carbon tetrachloride (CCl₄) toxicity indicated that DMCA could protect liver cells from oxidative damage and improve liver enzyme activity . Its efficacy was comparable to traditional hepatoprotective agents even at significantly lower concentrations.

Summary of Biological Activities

The table below summarizes the biological activities of this compound based on various studies:

Case Studies and Research Findings

- Antioxidant and Anti-inflammatory Properties : A study synthesized various derivatives of DMCA and evaluated their antioxidant activity through DPPH assays. Results indicated that these compounds significantly reduced oxidative stress markers in vitro .

- Anticancer Mechanisms : Research involving Caco-2 cells showed that DMCA not only penetrated cellular membranes more efficiently but also exhibited cytotoxic effects on cancerous cells while sparing normal cells .

- Neuroprotective Mechanisms : In vivo studies demonstrated that DMCA could ameliorate cognitive impairments induced by scopolamine in rodents, suggesting its potential application in treating Alzheimer's disease .

Análisis De Reacciones Químicas

Oxidation Reactions

3,4-Dimethoxycinnamic acid can undergo oxidation reactions with alkaline potassium permanganate solution .

Photodimerization

In the solid state, this compound can undergo a $$2+2] photodimerization reaction when crystallized as blocks . Two polymorphs of this compound (DCMA) exist, a triclinic form I and a monoclinic form II, which show different photochemical and photomechanical properties .

| Property | Form I | Form II |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | ||

| Z | 4 | 4 |

Form I exhibits photosalient behavior, which is absent in Form II. Form I is more plastic and reacts under Kaupp-type conditions with maximum molecular movements, while Form II is more brittle and favors Schmidt-type topochemistry with minimum molecular movement .

Knoevenagel-Doebner-Stobbe Reaction

This compound can be synthesized from veratraldehyde and malonic acid via the Knoevenagel-Doebner-Stobbe reaction using 1,4-diazabicyclo[2.2.2]octane in N,N-dimethylformamide at 100-110 °C .

Reaction Conditions and Yield:

| Reagents | Conditions | Yield |

|---|---|---|

| Veratraldehyde, Malonic acid, 1,4-diazabicyclo[2.2.2]octane | N,N-dimethylformamide, 100-110 °C, 1.25 h | 96% |

Other Reactions

This compound participates in reactions with anisole and dimethoxybenzenes using phosphoric acid as a catalyst to synthesize 3,3-diarylpropionic acids . It can also be used as a matrix for enhanced low-molecular-weight compound detection by MALDI-MSI .

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for 3,4-Dimethoxycinnamic acid and its derivatives?

- The synthesis often involves coupling reactions, such as the formation of amides or esters via carboxylic acid activation. For example, derivatives like thiomorpholine and cinnamyl alcohol have been synthesized to explore antioxidant and anti-inflammatory properties . Methodologies include O-methylation of hydroxyl groups or modifications to the cinnamic acid backbone, with purity verified via HPLC (≥98%) . Key steps involve optimizing reaction conditions (e.g., solvent choice, temperature) to preserve stereochemistry and functional group integrity.

Q. Which analytical methods are critical for characterizing this compound?

- Spectroscopy : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to confirm molecular structure. For instance, trimethylsilyl (TMS) derivatives are analyzed via MS to resolve fragmentation patterns .

- Chromatography : HPLC ensures purity, while crystallographic data (e.g., from PubChem or ChemSpider) validate 3D molecular geometry .

- Thermal Analysis : Melting point determination (181–183°C) and stability studies under varying storage conditions (-20°C to -80°C) are essential for reproducibility .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on the biological activities of this compound?

- Discrepancies in reported effects (e.g., antioxidant vs. pro-oxidant behavior) may arise from experimental variables:

- Dose-dependent responses : In vitro studies show anti-apoptotic effects at 25–100 μM in L-02 cells, but higher concentrations may induce oxidative stress .

- Model specificity : Hypolipidemic activity observed in Triton-induced hyperlipidemic rats may not translate to other models .

- Structural variants : Derivatives with modified methoxy/hydroxyl groups exhibit divergent activities (e.g., osteogenic vs. non-osteogenic effects), necessitating structure-activity relationship (SAR) analyses .

Q. What experimental designs optimize the study of this compound’s anti-apoptotic mechanisms?

- Cell models : Use hepatocyte lines (e.g., L-02 cells) with ethanol-induced apoptosis to assess ROS-mediated pathways. Include controls for ROS scavengers (e.g., NAC) to isolate the compound’s role .

- Biochemical assays : Quantify Nox4 and p22phox expression (Western blot) and MAPK phosphorylation to map signaling cascades .

- Dose optimization : Conduct time-course experiments (e.g., Tmax at 30 minutes and secondary peaks at 2–4 hours) to align treatment with pharmacokinetic profiles observed in human plasma post-consumption .

Q. How can computational methods enhance the study of this compound’s multi-target potential?

- Molecular docking : Screen against neurodegenerative targets (e.g., α-synuclein for Parkinson’s) to predict binding affinities. For example, its anti-amyloidogenic activity suggests interactions with α-synuclein’s aggregation-prone regions .

- SAR modeling : Compare methoxy-substituted analogs to identify critical substituents for tyrosinase inhibition (non-competitive mechanism) or prion protein binding .

- ADMET prediction : Use tools like SwissADME to evaluate bioavailability, considering its rapid plasma clearance and low Cmax (~0.5 μM) .

Q. Methodological Challenges and Solutions

Q. What are the pitfalls in assessing this compound’s stability during long-term storage?

- Degradation risks : Solvent-stock solutions (-80°C, 6 months) degrade faster than powders (-20°C, 3 years). Monitor via periodic HPLC to detect impurities .

- Light sensitivity : Store in amber vials to prevent photochemical reactions, as suggested by studies on solid-state topochemical behavior .

Q. How to validate its role in modulating polyamine levels in degenerative disease models?

- Tissue-specific assays : Measure polyamine concentrations (e.g., spermidine, spermine) in rat brain/liver tissues post-treatment. Pair with RNA-seq to identify dysregulated biosynthetic enzymes (e.g., ODC1) .

- Knockout models : Use CRISPR-edited cells lacking polyamine transporters to distinguish direct vs. indirect effects .

Propiedades

IUPAC Name |

(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBWJAPEBGSQPR-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2316-26-9, 14737-88-3 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002316269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxycinnamic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EUC2RA0WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.